2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-16-6-1-2-8-19(16)28(25,26)22-15-10-9-14-5-3-11-23(17(14)13-15)20(24)18-7-4-12-27-18/h1-2,4,6-10,12-13,22H,3,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBFIFRYQJLJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a novel organic molecule that incorporates a thiophene ring, a tetrahydroquinoline moiety, and a sulfonamide group. This unique structural configuration suggests significant potential for various biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 328.43 g/mol. The presence of both carbonyl and sulfonamide functionalities enhances its reactivity and interaction with biological targets.
Research indicates that compounds with similar structures can interact with biological macromolecules such as proteins and nucleic acids. The thiophene ring and tetrahydroquinoline moiety allow for non-covalent interactions that may modulate enzyme activity or receptor interactions, potentially acting as antagonists or modulators in various biochemical pathways.
Antimicrobial Activity
A study focusing on related thiophene derivatives demonstrated significant antimicrobial properties. For instance, compounds containing thiophene rings exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of compounds similar to This compound . In vitro assays have shown that these compounds can inhibit the proliferation of several human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-468 (Breast) | 3.99 ± 0.21 | Induces apoptosis |
| CCRF-CM (Leukemia) | 4.51 ± 0.24 | Cell cycle arrest |
| SGC-7901 (Gastric) | 0.4 ± 0.1 | Inhibition of tubulin polymerization |
These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and cell cycle arrest at specific phases .
Study on Antiproliferative Effects
A recent study assessed the antiproliferative effects of various benzenesulfonamide derivatives against cancer cell lines. The results indicated that introducing specific functional groups significantly enhanced anticancer activity. For example, modifications to the sulfonamide structure improved binding affinity to target proteins involved in cancer progression .
Molecular Docking Studies
Molecular docking studies have been performed to predict how This compound interacts with its biological targets. These studies revealed potential binding sites on proteins associated with cancer pathways, suggesting that the compound could effectively inhibit their function through competitive binding .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. The incorporation of the thiophene moiety enhances the antibacterial efficacy of the compound. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, making it a candidate for developing new antibiotics .
2. Anticancer Potential
Compounds with sulfonamide and thiophene structures have been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, a related compound was shown to induce apoptosis in cancer cells through the modulation of signaling pathways .
3. Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Agrochemical Applications
1. Pesticide Development
Thiophene derivatives have been recognized as vital components in the synthesis of agrochemicals, including pesticides. The compound can serve as an intermediate in synthesizing novel pesticides that target specific pests while minimizing environmental impact .
2. Herbicide Formulations
The unique chemical properties of thiophene derivatives allow them to be effective as herbicides. Research has shown that compounds with similar structures can inhibit plant growth by interfering with photosynthesis or other metabolic pathways .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored various sulfonamide derivatives for their antibacterial activity. The results indicated that compounds with thiophene substituents exhibited enhanced activity against Gram-positive bacteria compared to traditional sulfonamides .
Case Study 2: Anticancer Mechanism
In a recent publication, researchers synthesized a series of tetrahydroquinoline-based compounds and tested their effects on cancer cell lines. The findings revealed that certain modifications led to significant apoptosis induction in breast cancer cells, highlighting the potential of thiophene-based compounds in cancer therapy .
Case Study 3: Herbicide Development
An investigation into herbicidal properties showed that a related thiophene derivative effectively suppressed weed growth in agricultural settings. This study underscored the importance of developing targeted herbicides with reduced toxicity to non-target species .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (–SO₂NH–) group participates in nucleophilic and electrophilic reactions:
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Alkylation/Acylation : The sulfonamide nitrogen can undergo alkylation or acylation under basic conditions. For example, reactions with alkyl halides or acyl chlorides yield N-alkylated or N-acylated derivatives, as demonstrated in similar sulfonamide-acetamide hybrids .
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Salt Formation : Deprotonation with bases (e.g., NaOH) generates sulfonamide salts, enhancing solubility for further functionalization .
Chlorine Substitution on the Benzene Ring
The electron-withdrawing sulfonamide group activates the adjacent chlorine for nucleophilic aromatic substitution (SNAr):
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Ammonolysis | NH₃, Cu catalyst, 100–120°C | Replacement of Cl with –NH₂ group | |
| Hydrolysis | NaOH/H₂O, reflux | –Cl replaced with –OH |
SNAr reactions are selective due to the para-directing nature of the sulfonamide group .
Thiophene Carbonyl Reactivity
The thiophene-2-carbonyl moiety undergoes hydrolysis and reduction:
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Acid/Base Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carbonyl group hydrolyzes to a carboxylic acid (–COOH) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a hydroxymethyl (–CH₂OH) group .
Tetrahydroquinoline Scaffold Modifications
The tetrahydroquinoline nitrogen is acylated in the parent compound, but further reactions include:
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Oxidation : Treatment with KMnO₄ oxidizes the tetrahydroquinoline ring to a quinoline derivative .
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Ring Functionalization : Electrophilic aromatic substitution (e.g., nitration, bromination) occurs at the electron-rich positions of the tetrahydroquinoline core .
Intramolecular Interactions and Stability
The sulfur atom in the thiophene ring forms a stabilizing intramolecular S–O interaction (2.7–2.8 Å) with the amide carbonyl oxygen . This interaction:
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Reduces rotational freedom, favoring cis-conformation.
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Enhances thermal stability, as observed in X-ray crystallography studies .
Key Data Table: Reaction Pathways
| Functional Group | Reaction | Conditions | Product Application |
|---|---|---|---|
| Sulfonamide (–SO₂NH–) | Alkylation | R-X, K₂CO₃, DMF | Enhanced bioavailability |
| Chlorine (–Cl) | SNAr with amines | NH₃, Cu, 120°C | Amino derivatives |
| Thiophene carbonyl | Hydrolysis | HCl/H₂O, reflux | Carboxylic acid analog |
| Tetrahydroquinoline | Oxidation | KMnO₄, H₂O | Quinoline-based drugs |
Comparison with Similar Compounds
Key Observations:
Chlorine Position Effects: The 4-chloro isomer (logP = 4.87) exhibits higher lipophilicity compared to typical sulfonamides, likely due to the para-chloro group’s minimal steric hindrance and optimal hydrophobic interactions . The target 2-chloro compound is expected to share similar logP and solubility profiles (~logSw = -4.9) with its isomers, but its meta-chloro positioning could influence target selectivity in enzyme-binding pockets.
Backbone Modifications :
- Replacing the chlorobenzene group with a tetrahydronaphthalene moiety (as in ) increases molecular weight (452.6 vs. 432.9) and introduces additional hydrophobicity. This modification may enhance blood-brain barrier penetration but reduce aqueous solubility.
Q & A
Q. What are the key synthetic routes for preparing 2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Functionalize 1,2,3,4-tetrahydroquinolin-7-amine with thiophene-2-carbonyl chloride under Schotten-Baumann conditions (base-catalyzed acylation) to form the 1-(thiophene-2-carbonyl)tetrahydroquinoline intermediate .
- Step 2 : Introduce the sulfonamide group by reacting the intermediate with 2-chlorobenzenesulfonyl chloride in the presence of pyridine or triethylamine to activate the amine .
- Step 3 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC or TLC .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to verify substitution patterns (e.g., sulfonamide NH at δ 10–12 ppm, thiophene protons at δ 7–8 ppm) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated in analogous N-(aryl)sulfonamide systems .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound be resolved (e.g., unexpected coupling constants in NMR)?
- Methodological Answer :
- Dynamic Effects : Check for restricted rotation in the sulfonamide group (e.g., N–S bond), which can split signals into doublets or multiplets. Variable-temperature NMR (VT-NMR) between 25°C and 80°C may coalesce split peaks .
- Tautomerism : Investigate potential keto-enol tautomerism in the thiophene-carbonyl moiety using -labeled derivatives or DFT calculations .
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO can deshield NH protons .
Q. What strategies optimize the reaction yield during sulfonylation of the tetrahydroquinoline intermediate?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to activate the sulfonyl chloride .
- Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance electrophilicity of the sulfonyl chloride .
- Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to drive the reaction to completion, with excess scavenged by molecular sieves .
Q. How does the electronic nature of the thiophene substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Thiophene as an Electron-Deficient Heterocycle : The sulfur atom withdraws electron density, making the carbonyl group more electrophilic. This enhances reactivity in nucleophilic aromatic substitution (e.g., Pd-catalyzed coupling) but may require milder bases (e.g., K₂CO₃ vs. NaOH) to avoid decomposition .
- Computational Modeling : Perform DFT calculations (e.g., HOMO-LUMO gaps) to predict regioselectivity in cross-coupling reactions .
Data Contradiction & Validation
Q. How should researchers address discrepancies in biological activity data across studies (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., dechlorinated derivatives) that may interfere with activity .
- Dose-Response Reproducibility : Replicate experiments across ≥3 independent trials with positive/negative controls .
Structural & Mechanistic Insights
Q. What computational methods are recommended to study the compound’s binding mode to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
- QM/MM Hybrid Methods : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to refine binding energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
